molecular formula C10H15NO4 B1677291 Clasto-lactacystin beta-lactone CAS No. 154226-60-5

Clasto-lactacystin beta-lactone

Cat. No.: B1677291
CAS No.: 154226-60-5
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-BSZUBZAZSA-N
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Description

Omuralide is a secondary metabolite derived from the microbial fermentation of Streptomyces lactacystinaeus. It is a potent and selective inhibitor of the 20S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins in cells. Omuralide is a transformation product of lactacystin, which itself is not active against proteasomes but converts into omuralide under physiological conditions .

Biochemical Analysis

Biochemical Properties

Clasto-lactacystin beta-lactone plays a crucial role in biochemical reactions by targeting the 20S proteasome, a core component of the ubiquitin-proteasome pathway responsible for protein degradation. It irreversibly alkylates the N-terminal threonine of the proteasome’s beta subunit, leading to the inhibition of proteolytic activities . This interaction results in the accumulation of ubiquitinated proteins, which are typically marked for degradation . The compound’s specificity and potency make it a valuable tool for studying proteasome function and protein turnover.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By inhibiting the proteasome, it disrupts protein degradation, leading to the accumulation of misfolded or damaged proteins . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by preventing the degradation of pro-apoptotic factors . Additionally, it influences the presentation of antigens by major histocompatibility complex class I molecules, impacting immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible binding to the 20S proteasome. The compound specifically targets the N-terminal threonine of the proteasome’s beta subunit, forming a covalent bond that inhibits proteolytic activity . This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell . The resulting disruption of protein homeostasis triggers various cellular responses, including cell cycle arrest, apoptosis, and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known to be rapidly hydrolyzed in aqueous buffers, which can affect its stability and potency . Studies have shown that this compound can inhibit proteasome activity within hours of exposure, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses . Long-term exposure to the compound has been associated with sustained inhibition of proteasome activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits proteasome activity without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and impaired cellular function . Studies have demonstrated that this compound can induce apoptosis and inhibit tumor growth in animal models of cancer, highlighting its potential therapeutic applications .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, a critical metabolic pathway for protein degradation. The compound interacts with the 20S proteasome, inhibiting its proteolytic activity and preventing the degradation of ubiquitinated proteins . This inhibition affects metabolic flux and can lead to the accumulation of specific metabolites within the cell . The compound’s role in this pathway underscores its importance in regulating protein homeostasis and cellular function.

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments. The compound is cell-permeable, allowing it to enter cells and interact with the proteasome . It is believed to be distributed throughout the cytoplasm, where it exerts its inhibitory effects on the proteasome . The transport and distribution of this compound are essential for its ability to effectively inhibit proteasome activity and impact cellular processes.

Subcellular Localization

This compound primarily localizes to the cytoplasm, where it interacts with the 20S proteasome . The compound’s cell-permeable nature allows it to access the proteasome within the cytoplasm and inhibit its activity . This subcellular localization is crucial for the compound’s ability to disrupt protein degradation and induce cellular responses. Additionally, the compound’s interaction with the proteasome may be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Chemical Reactions Analysis

Types of Reactions

Omuralide undergoes several types of chemical reactions, including:

    Oxidation: Omuralide can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in omuralide.

    Substitution: Substitution reactions can introduce different substituents into the omuralide molecule.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of omuralide include:

Major Products

The major products formed from these reactions include various omuralide derivatives with modified functional groups, which can have different biological activities and properties .

Properties

CAS No.

154226-60-5

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(1S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5?,6?,7?,10-/m0/s1

InChI Key

FWPWHHUJACGNMZ-BSZUBZAZSA-N

SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Isomeric SMILES

CC1C2[C@@](C(=O)O2)(NC1=O)C(C(C)C)O

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Appearance

Solid powder

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

c-lact compound
clasto-lactacystin beta-lactone
clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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